molecular formula C11H10ClN3S B14708287 4-(4-Chlorophenyl)sulfanylpyridine-2,6-diamine CAS No. 18960-94-6

4-(4-Chlorophenyl)sulfanylpyridine-2,6-diamine

Cat. No.: B14708287
CAS No.: 18960-94-6
M. Wt: 251.74 g/mol
InChI Key: SGRFUAPQBZWQCQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)sulfanylpyridine-2,6-diamine is an organic compound with the molecular formula C11H10ClN3S This compound is characterized by a pyridine ring substituted with a 4-chlorophenylsulfanyl group and two amino groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)sulfanylpyridine-2,6-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorothiophenol and 2,6-diaminopyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.

    Procedure: 4-chlorothiophenol is reacted with 2,6-diaminopyridine under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)sulfanylpyridine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines or thiols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)sulfanylpyridine-2,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)sulfanylpyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)pyridine-2,6-diamine: Similar structure but lacks the sulfanyl group.

    4-(4-Bromophenyl)sulfanylpyridine-2,6-diamine: Similar structure with a bromine atom instead of chlorine.

    4-(4-Methylphenyl)sulfanylpyridine-2,6-diamine: Similar structure with a methyl group instead of chlorine.

Uniqueness

4-(4-Chlorophenyl)sulfanylpyridine-2,6-diamine is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

18960-94-6

Molecular Formula

C11H10ClN3S

Molecular Weight

251.74 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfanylpyridine-2,6-diamine

InChI

InChI=1S/C11H10ClN3S/c12-7-1-3-8(4-2-7)16-9-5-10(13)15-11(14)6-9/h1-6H,(H4,13,14,15)

InChI Key

SGRFUAPQBZWQCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=NC(=C2)N)N)Cl

Origin of Product

United States

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